

An In-depth Technical Guide to the Basic Properties of 2-Pyrrolidineacetic Acid

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Compound of Interest

Compound Name: 2-Pyrrolidineacetic acid

Cat. No.: B023996

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Pyrrolidineacetic acid**, also known as homoproline. Understanding these fundamental characteristics is crucial for its application in research and drug development, particularly in areas concerning formulation, pharmacokinetics, and biological activity. This document presents quantitative data, detailed experimental protocols for property determination, and visual diagrams to illustrate key concepts and workflows.

Core Physicochemical Properties

2-Pyrrolidineacetic acid is classified as a pyrrolidine, which is a five-membered saturated aliphatic heterocycle containing one nitrogen atom.^[1] Its structure incorporates both a carboxylic acid group and a secondary amine, making it an amino acid derivative.^[1] This dual functionality dictates its acid-base properties and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **2-Pyrrolidineacetic acid**. These values are essential for predicting its behavior in various experimental and physiological conditions.

Property	Value	Source
pKa (Strongest Acidic)	3.84	ChemAxon[1]
pKa (Strongest Basic)	11.26	ChemAxon[1]
Water Solubility	120 g/L	ALOGPS[1]
logP	-2.4	ALOGPS[1]
Molecular Weight	129.16 g/mol	[2]
Molecular Formula	C ₆ H ₁₁ NO ₂	[2]
Hydrogen Bond Donors	2	ChemAxon[1]
Hydrogen Bond Acceptors	3	ChemAxon[1]
Polar Surface Area	49.33 Å ²	ChemAxon[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development.[3]

The following sections detail standard experimental protocols for measuring the pKa and aqueous solubility of compounds like **2-Pyrrolidineacetic acid**.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of an active pharmaceutical ingredient (API).[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH changes.[4] The pKa is identified as the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[5]

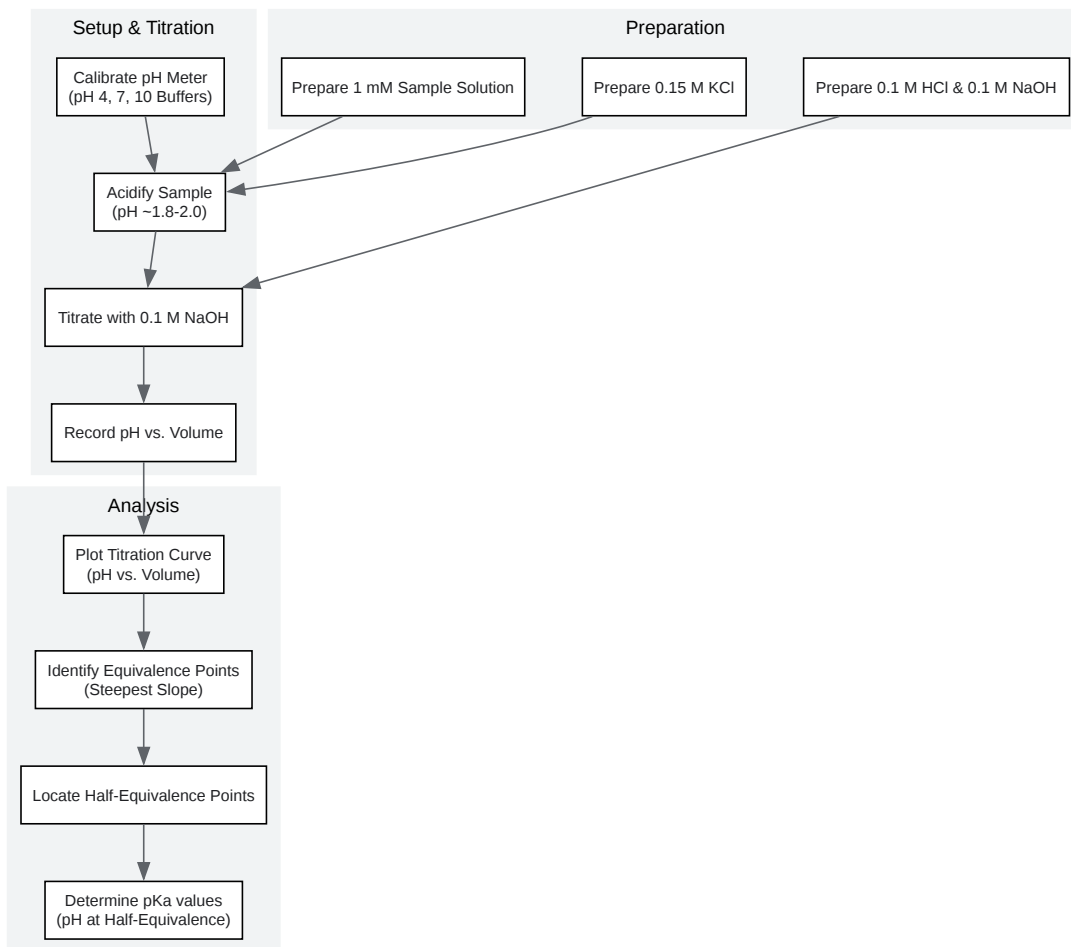
Methodology:

- Preparation of Solutions:
 - Prepare a 1 mM sample solution of **2-Pyrrolidineacetic acid**. [4]

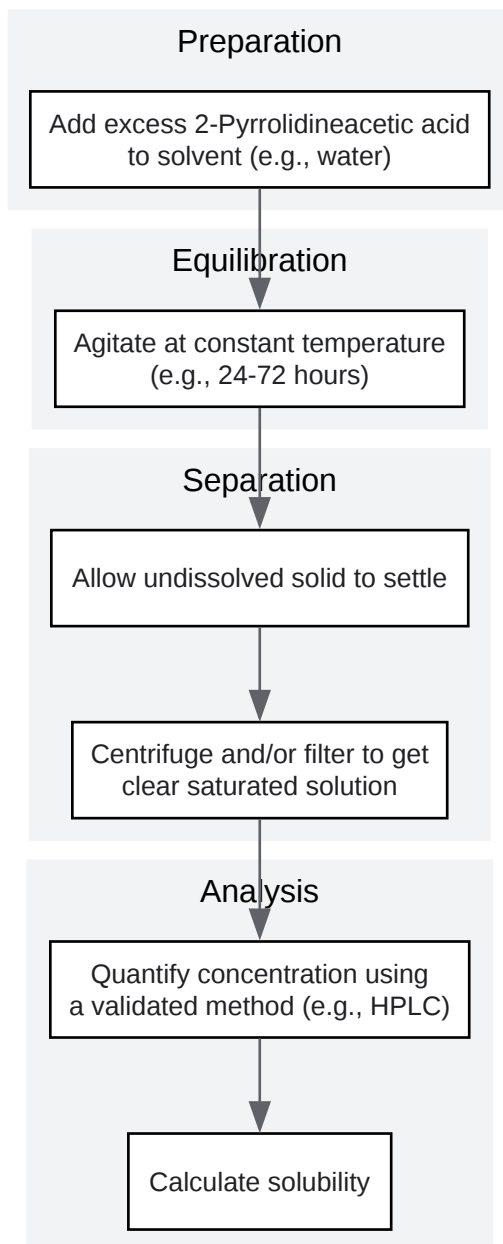
- Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions for titration.[\[4\]](#)
- Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the experiment.[\[4\]](#)
- Apparatus Calibration:
 - Calibrate the potentiometer and pH electrode using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate measurements.[\[4\]](#)
- Titration Procedure:
 - Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[\[4\]](#)
 - Immerse the calibrated pH electrode into the solution.
 - To determine both pKa values, first acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[\[4\]](#)
 - Purge the solution with nitrogen to displace dissolved gases, creating an inert environment.[\[4\]](#)
 - Begin the titration by adding small, precise increments of 0.1 M NaOH.
 - Record the pH reading after each addition, allowing the solution to stabilize.
 - Continue the titration until the pH reaches approximately 12.0-12.5 and remains stable.[\[4\]](#)
 - Perform a minimum of three titrations for the molecule to ensure data reliability and calculate the average pKa values and standard deviations.[\[4\]](#)
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.[\[6\]](#)

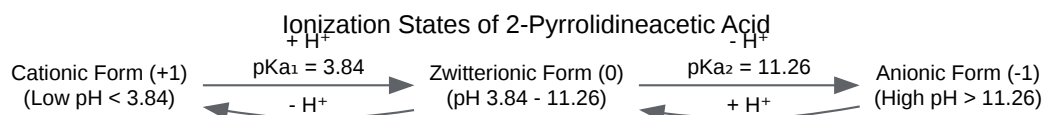
- Identify the equivalence points, which are the points of the steepest slope on the curve.[6]
- The pKa values correspond to the pH at the half-equivalence points.[5] For **2-Pyrrolidineacetic acid**, two pKa values will be observed, corresponding to the carboxylic acid and the secondary amine.

Workflow for pKa Determination by Potentiometric Titration



Workflow for Aqueous Solubility by Shake-Flask Method





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